molecular formula C15H11N3O4 B2753343 1-(((3-Nitrophenyl)amino)methyl)indoline-2,3-dione CAS No. 301357-08-4

1-(((3-Nitrophenyl)amino)methyl)indoline-2,3-dione

Cat. No. B2753343
M. Wt: 297.27
InChI Key: PIHIGGLBORMEOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives, such as “1-(((3-Nitrophenyl)amino)methyl)indoline-2,3-dione”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders . The synthesis of indole derivatives involves various methods, including the Fischer indole synthesis and the Mori–Ban–Hegedus indole synthesis .


Molecular Structure Analysis

The molecular structure of “1-(((3-Nitrophenyl)amino)methyl)indoline-2,3-dione” is represented by the molecular formula C15H11N3O4. It has a molecular weight of 297.27.


Chemical Reactions Analysis

Indole derivatives, including “1-(((3-Nitrophenyl)amino)methyl)indoline-2,3-dione”, undergo various chemical reactions. For instance, the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis can be diminished by changing the base from K2CO3 to Ag2CO3 .

Scientific Research Applications

Biologically Active Compounds

Research indicates that derivatives of indoline-2,3-dione, including those with nitrophenylamino groups, have been investigated for their biological activity. These compounds have shown potential as eco-friendly fungicides and bactericides, exhibiting significant growth inhibiting potential against various fungal and bacterial strains, comparable to standard fungicides like Bavistin. This suggests their applicability in developing new antimicrobial agents with lower toxicity profiles (Singh & Nagpal, 2005).

Synthesis of Heterocyclic Compounds

Indoline-2,3-dione derivatives serve as versatile substrates in the synthesis of a large array of heterocyclic compounds, including indoles and quinolines. These compounds are crucial in drug synthesis and have been explored for their roles in modulating biochemical processes. Advances in using these derivatives for organic synthesis highlight their significance in medicinal chemistry (Garden & Pinto, 2001).

Anticancer Applications

Some indoline-2,3-dione derivatives have been synthesized with a focus on anticancer activity. The incorporation of α-aminophosphonate derivatives with indole-2,3-dione moieties has led to the creation of compounds with significant in vitro anticancer activity against various human cancer cell lines. These findings suggest the potential of these derivatives in developing novel anticancer therapies (Tiwari et al., 2018).

Anticorrosion and Antibacterial Evaluation

The structural analysis of indoline-2,3-dione derivatives, such as 1-(morpholinomethyl)indoline-2,3-dione, has demonstrated their effectiveness as inhibitors against metal corrosion in both highly concentrated HCl solutions and environments subject to microbiologically influenced corrosion. This highlights their potential application in materials science, particularly in protecting metals from corrosion while also exhibiting antibacterial properties (Miao, 2014).

Synthetic Methodologies

The chemical properties of indoline-2,3-dione derivatives facilitate their use in various synthetic methodologies. For instance, they have been employed in Lewis acid-catalyzed reactions and multicomponent domino reactions, enabling the efficient synthesis of complex heterocyclic structures. These synthetic routes offer advantages such as broad applicability, mild reaction conditions, and the formation of multiple bonds in a single operation, contributing to the development of novel compounds for further research applications (Hu et al., 2011; Lifchits & Charette, 2008).

Future Directions

Indane-1,3-dione, a structure similar to “1-(((3-Nitrophenyl)amino)methyl)indoline-2,3-dione”, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . Therefore, “1-(((3-Nitrophenyl)amino)methyl)indoline-2,3-dione” and its derivatives could potentially find applications in these areas in the future .

properties

IUPAC Name

1-[(3-nitroanilino)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c19-14-12-6-1-2-7-13(12)17(15(14)20)9-16-10-4-3-5-11(8-10)18(21)22/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHIGGLBORMEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((3-Nitrophenyl)amino)methyl)indoline-2,3-dione

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